Cas no 2171685-72-4 (1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane)

1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane structure
2171685-72-4 structure
Product Name:1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane
CAS No:2171685-72-4
MF:C12H23NO2
MW:213.316523790359
CID:5756786
PubChem ID:165840539
Update Time:2025-07-09

1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • EN300-1639695
    • 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane
    • 2171685-72-4
    • 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane
    • Inchi: 1S/C12H23NO2/c1-4-5-10-12(15-9-7-13-10)6-8-14-11(12,2)3/h10,13H,4-9H2,1-3H3
    • InChI Key: WLXQEIPNPAUWQX-UHFFFAOYSA-N
    • SMILES: O1CCNC(CCC)C21CCOC2(C)C

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 30.5Ų

1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane Pricemore >>

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Additional information on 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane

Research Briefing on 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 2171685-72-4)

In recent years, the compound 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS: 2171685-72-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments, focusing on its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane has been optimized through several innovative approaches. Recent studies highlight the use of catalytic asymmetric synthesis to achieve high enantiomeric purity, which is critical for its biological activity. The compound's structural complexity, featuring a spirocyclic core with oxygen and nitrogen heteroatoms, presents both challenges and opportunities for synthetic chemists. Advances in green chemistry have also been applied to reduce the environmental impact of its production.

Pharmacological evaluations of 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane have revealed its potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for specific neurotransmitter receptors, including GABAergic and glutamatergic systems. These findings position it as a candidate for further investigation in neurological disorders such as anxiety, epilepsy, and neurodegenerative diseases. However, detailed mechanistic studies are still underway to elucidate its precise mode of action.

In addition to its CNS activity, recent research has explored the compound's potential in oncology. Preclinical models indicate that 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane may inhibit certain signaling pathways involved in tumor proliferation and metastasis. These observations have spurred interest in its development as an adjunct therapy for resistant cancers. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on optimizing its pharmacokinetic profile and reducing off-target effects.

Despite its promising attributes, several challenges remain in the development of 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical testing. Furthermore, the compound's patent landscape and regulatory pathway require careful navigation to ensure successful translation from bench to bedside. Ongoing research aims to overcome these hurdles and advance the compound into clinical trials.

In conclusion, 1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro[4.5]decane represents a compelling example of how innovative chemical structures can drive progress in drug discovery. Its multifaceted pharmacological profile and potential applications across diverse therapeutic areas underscore the importance of continued research. As the scientific community delves deeper into its mechanisms and optimizes its properties, this compound may soon emerge as a valuable addition to the pharmaceutical arsenal.

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